
Ethyl cinnamate-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl cinnamate-d7, also known as deuterated ethyl cinnamate, is a deuterium-labeled compound. It is an ester of cinnamic acid and ethanol, where the hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a tracer in metabolic studies and as a reference standard in analytical chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl cinnamate-d7 can be synthesized through the esterification of deuterated cinnamic acid with deuterated ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl cinnamate-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cinnamic acid derivatives.
Reduction: Reduction reactions can convert it to ethyl hydrocinnamate.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as hydroxide ions can be used under basic conditions.
Major Products
Oxidation: Cinnamic acid derivatives.
Reduction: Ethyl hydrocinnamate.
Substitution: Various substituted cinnamate esters.
Applications De Recherche Scientifique
Ethyl cinnamate-d7 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the development of biobased plastics and other functional materials .
Mécanisme D'action
The mechanism of action of ethyl cinnamate-d7 involves its interaction with specific molecular targets. For instance, in antimicrobial studies, it has been shown to interact with ergosterol in fungal cell membranes, disrupting cell growth and proliferation. Molecular docking studies suggest that it targets enzymes such as caHOS2 and caRPD3 in fungi .
Comparaison Avec Des Composés Similaires
Ethyl cinnamate-d7 can be compared with other similar compounds such as:
Ethyl cinnamate: The non-deuterated version, which has similar chemical properties but lacks the deuterium labeling.
Methyl cinnamate: An ester of cinnamic acid and methanol, which has different physical properties and reactivity.
Butyl cinnamate: An ester with a longer alkyl chain, which affects its solubility and biological activity
This compound is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and as a reference standard in analytical applications .
Propriétés
Formule moléculaire |
C11H12O2 |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
ethyl (E)-2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+/i3D,4D,5D,6D,7D,8D,9D |
Clé InChI |
KBEBGUQPQBELIU-TULXXKHWSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C(=O)OCC)/[2H])[2H])[2H] |
SMILES canonique |
CCOC(=O)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline Hydrochloride](/img/structure/B12367012.png)
![N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B12367017.png)

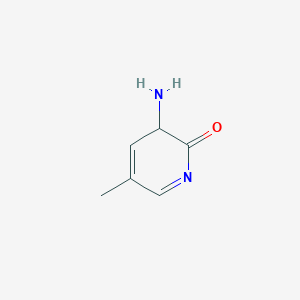

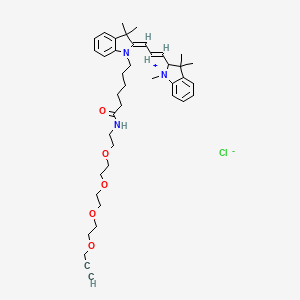
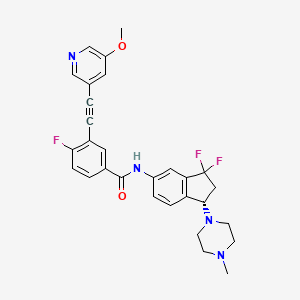

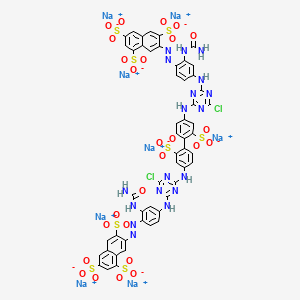
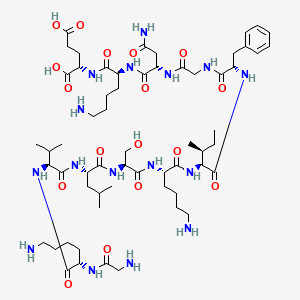
![N-[2-[4-(dimethylamino)piperidin-1-yl]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]methanesulfonamide](/img/structure/B12367079.png)
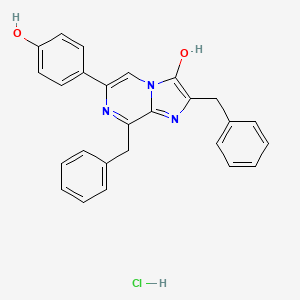
![(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12367098.png)
![2-methyl-4-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine](/img/structure/B12367107.png)
